molecular formula C9H12O3 B2662470 4-methyl-2-(propan-2-yl)furan-3-carboxylic acid CAS No. 2219380-39-7

4-methyl-2-(propan-2-yl)furan-3-carboxylic acid

Cat. No.: B2662470
CAS No.: 2219380-39-7
M. Wt: 168.192
InChI Key: MAELZIWFXVQDNZ-UHFFFAOYSA-N
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Description

Historical Development of Substituted Furan-3-Carboxylic Acids

The synthesis of furan-3-carboxylic acid derivatives originated in the early 20th century with cyclization strategies targeting aliphatic precursors. A landmark approach involved the reaction of β-dicarbonyl compounds (e.g., acetoacetic ester) with aldoses under acidic conditions, yielding α-substituted furan-3-carboxylates. For instance, acetoacetic ester and glucose condensed to form methyl furan-3-carboxylate derivatives, establishing a template for later modifications. By the 1960s, advancements in retro-aldol chemistry enabled the synthesis of 2,3,5-trisubstituted furans via Zn/AcOH-mediated ring-opening of cyclobutanone intermediates, though scalability issues plagued these methods.

The Fittig reaction’s adaptation to furan systems marked another milestone. Suverkropp and Wynberg’s 1963 work demonstrated that acetylacetone could undergo cyclocondensation to yield 4-acetyl-5-methylfuran-2-acetic acid, which was decarboxylated to produce 3-acetyl-2,5-dimethylfuran. This methodology highlighted the feasibility of introducing diverse substituents at the furan ring’s α-positions, though β-substitution remained challenging due to competing ring-opening reactions.

Academic Significance in Heterocyclic Chemistry

Furan-3-carboxylic acid derivatives occupy a unique niche in heterocyclic chemistry due to their dual functionality: the furan ring provides aromatic stability and π-conjugation, while the carboxylic acid group enables further derivatization. The compound’s academic significance is exemplified by its role in elucidating electrophilic substitution patterns. Studies consistently show that electron-donating groups in α-positions direct incoming substituents to the β-position, a phenomenon critical for rationalizing the regioselectivity of 4-methyl-2-(propan-2-yl)furan-3-carboxylic acid’s synthesis.

Modern catalytic methods have expanded access to multisubstituted furans. Wu and Yoshikai’s palladium-catalyzed three-component condensation of alkynylbenziodoxoles, carboxylic acids, and imines enables modular assembly of furans with up to three distinct substituents. This method’s regiocontrol is particularly relevant for introducing sterically demanding groups like isopropyl at the furan’s 2-position, though substrate scope limitations persist.

Evolution of Research Focus on Isopropyl-Substituted Furan Systems

The introduction of isopropyl groups into furan systems gained traction in the late 20th century as researchers sought to modulate steric and electronic properties for materials science applications. Early strategies relied on Friedel-Crafts acylation of preformed furans, but these methods suffered from poor regioselectivity when applied to α-monosubstituted substrates. For example, attempts to acylate 2-methylfuran often yielded mixtures of 4- and 5-isopropyl derivatives due to competing resonance effects.

Breakthroughs in transition-metal catalysis addressed these challenges. The palladium-catalyzed dearomatizing 2,5-alkoxyarylation of furans, reported in 2016, demonstrated that isopropyl groups could be introduced at the 2-position with high fidelity using alkynylbenziodoxole reagents. This method’s success hinges on the furan ring’s temporary dearomatization, which mitigates steric clashes during isopropyl group installation. However, the requirement for stoichiometric oxidants and sensitive iodonium reagents limits industrial applicability.

Current Research Landscape and Knowledge Gaps

Contemporary research prioritizes sustainable and scalable routes to this compound. Recent advances in enzymatic catalysis and flow chemistry show promise for reducing reliance on precious-metal catalysts. For instance, lipase-mediated esterification has been explored for introducing methyl and isopropyl groups under mild conditions, though reaction rates remain suboptimal compared to traditional methods.

Critical knowledge gaps persist in three areas:

  • Steric Control : The isopropyl group’s bulk complicates β-substitution, often leading to ring-opening byproducts. Computational studies suggest that tuning solvent polarity could stabilize transition states, but experimental validation is lacking.
  • Electronic Modulation : The electron-withdrawing carboxylic acid group at C-3 deactivates the furan ring, necessitating harsh conditions for subsequent functionalization. Developing orthogonal protecting groups for the carboxylic acid moiety could resolve this issue.
  • Scalable Catalysis : Existing palladium-based systems require ligand-intensive conditions (e.g., XantPhos), driving research into ligand-free or iron-catalyzed alternatives.

Table 1. Comparative Analysis of Synthetic Methods for Isopropyl-Substituted Furan-3-Carboxylic Acids

Method Key Reagents Regioselectivity Scalability Reference
Friedel-Crafts Acylation AlCl₃, Isopropyl Chloride Moderate (4-/5-) Low
Palladium Catalysis Pd₂(dba)₃, XantPhos High (2-position) Moderate
Enzymatic Esterification Lipase, Isopropyl Alcohol Low High

Properties

IUPAC Name

4-methyl-2-propan-2-ylfuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5(2)8-7(9(10)11)6(3)4-12-8/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAELZIWFXVQDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=C1C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(propan-2-yl)furan-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-oxobutanoic acid with isopropyl alcohol in the presence of a strong acid catalyst can yield the desired furan derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(propan-2-yl)furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furan derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

4-Methyl-2-(propan-2-yl)furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex furan derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-2-(propan-2-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also modulate specific enzymes or receptors involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Furan Carboxylic Acids

Substituent Variations on the Furan Ring

Alkyl-Substituted Derivatives
  • 2-(2-Carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid (C₁₆H₂₂O₅, MW 294.34) : Features a pentyl group at position 5 and a carboxyethyl chain at position 2. The longer alkyl chain increases lipophilicity (logP ≈ 2.5–3.0 estimated) compared to the target compound (logP ~1.5–2.0), enhancing membrane permeability but reducing aqueous solubility. Applications: Potential use in surfactants or lipid-based drug formulations.
  • 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (C₁₂H₁₆O₅, MW 240.25) :

    • Substituted with a propyl group at position 3.
    • Shorter alkyl chain results in lower molecular weight and higher solubility than the pentyl analog.
    • Comparative reactivity: The propyl group may offer better steric accessibility for reactions at position 4.
Aromatic and Heterocyclic Derivatives
  • 5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid (C₁₄H₁₁ClO₅, MW 294.69) : Incorporates a chlorophenyl group at position 5 and a dioxolane moiety at position 2. The dioxolane group enhances metabolic stability compared to the isopropyl group in the target compound.
  • (3S,4S)-4-(Furan-2-yl)pyrrolidine-3-carboxylic acid (C₉H₁₁NO₃, MW 181.19) : Combines a pyrrolidine ring with a furan substituent.

Functional Group Comparisons

Carboxylic Acid Positional Isomers
  • Furan-2,4-dicarboxylic acid (C₆H₄O₅, MW 156.09) :

    • Carboxylic acid groups at positions 2 and 3.
    • Higher acidity (pKa ~2.5–3.0) due to dual electron-withdrawing groups, contrasting with the single carboxylic acid in the target compound (pKa ~3.5–4.0).
    • Applications: Precursor for liquid crystal materials .
  • Furan-3-carboxylic acid (C₅H₄O₃, MW 112.08) :

    • Single carboxylic acid at position 3.
    • Simpler structure with fewer substituents, leading to lower steric hindrance and higher reactivity in esterification or amidation reactions.
Hydroxymethyl and Ester Derivatives
  • 5-(Hydroxymethyl)furan-3-carboxylic acid (C₆H₆O₄, MW 142.11) :

    • A hydroxymethyl group at position 5.
    • Enhanced hydrophilicity (logP ~0.0–0.5) due to the hydroxyl group, improving solubility in polar solvents.
    • Applications: Studied for antifungal and antibacterial properties.
  • 2-(2-Methoxy-2-oxoethyl)furan-3-carboxylic acid (C₈H₈O₅, MW 184.14) :

    • Contains a methoxycarbonyl group, which can act as a protecting group for carboxylic acids.
    • The ester functionality reduces acidity (pKa ~4.5–5.0) compared to the target compound, enabling selective reactions under milder conditions.

Research Findings and Implications

  • Synthetic Accessibility: The target compound is synthesized via Knoevenagel condensation, a method shared with other furan derivatives (e.g., ).
  • Toxicity and Safety: Limited data exist for most furan carboxylic acids, including the target compound. Handling requires precautions typical for research chemicals (e.g., gloves, ventilation) .
  • Industrial Relevance : Derivatives with aromatic or long alkyl chains (e.g., pentyl) are prioritized for material science, while polar variants (e.g., hydroxymethyl) are explored in drug development .

Biological Activity

4-Methyl-2-(propan-2-yl)furan-3-carboxylic acid, commonly referred to as a derivative of furan, possesses various biological activities that have garnered attention in scientific research. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

This compound is characterized by a furan ring substituted with a carboxylic acid and an isopropyl group. Its structure can be represented as follows:

C1H2O2C5H8\text{C}_1\text{H}_2\text{O}_2\text{C}_5\text{H}_8

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity could be beneficial in developing treatments for chronic inflammatory diseases .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The presence of the carboxylic acid group is crucial for its binding affinity and subsequent biological effects .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, indicating significant antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of the compound in a murine model. Mice treated with varying doses exhibited reduced levels of TNF-alpha and IL-6, key markers of inflammation. The study concluded that the compound could serve as a candidate for further development in inflammatory disease therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the furan ring and the carboxylic acid group can significantly affect biological activity. For instance, substituents on the furan ring enhance binding affinity to target proteins involved in apoptosis pathways .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(propan-2-yl)furan-3-carboxylic acid, and what reaction conditions optimize yield?

Methodological Answer: Synthesis of this compound can be adapted from methods used for structurally analogous furan carboxylic acids. A common approach involves:

  • Condensation reactions : Reacting aldehyde precursors (e.g., 4-methylfuran derivatives) with isopropyl-containing nucleophiles, followed by cyclization .
  • Catalytic systems : Palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene, which enhance regioselectivity and yield .
  • Purification : Column chromatography or recrystallization to isolate the product.
Key Reaction Parameters Optimal Conditions
CatalystPd/C (5 mol%) or CuI (10 mol%)
SolventDMF or toluene
Temperature80–120°C under reflux
Reaction Time12–24 hours

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Combine multi-spectroscopic analyses:

  • ¹H/¹³C NMR : Compare observed shifts to similar furan derivatives. For example, the isopropyl group (δ ~1.2–1.4 ppm for CH₃; δ ~2.9–3.1 ppm for CH) and furan protons (δ ~6.5–7.5 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₁₀H₁₄O₃: m/z 183.1021; error tolerance <2 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions (if crystalline) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound is limited, adopt precautions from structurally related carcinogenic furan derivatives :

  • Engineering controls : Fume hoods for synthesis/purification.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Decontamination : Immediate washing of exposed skin/eyes with water; avoid contaminated clothing .
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How does the presence of the isopropyl group influence the compound’s reactivity in Diels-Alder or electrophilic substitution reactions?

Methodological Answer: The isopropyl group introduces steric hindrance and electronic effects:

  • Steric effects : Reduces reactivity at the 2-position of the furan ring, directing electrophiles to the 5-position .
  • Electronic effects : The electron-donating isopropyl group enhances furan’s nucleophilicity, favoring reactions with dienophiles (e.g., maleic anhydride) under mild conditions.
  • Experimental validation : Perform kinetic studies using competing substrates (e.g., methyl vs. isopropyl derivatives) to quantify rate differences .

Q. What analytical approaches can resolve contradictions in reported biological activities of structurally similar furan carboxylic acids?

Methodological Answer: Address discrepancies via:

  • Dose-response assays : Test the compound across a wide concentration range (nM–mM) to identify non-linear effects .
  • Structural analogs : Synthesize derivatives (e.g., replacing isopropyl with tert-butyl) to isolate substituent-specific bioactivity .
  • Mechanistic studies : Use fluorescence polarization or surface plasmon resonance (SPR) to validate target binding .

Q. What computational methods are suitable for predicting the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis at pH <3 or >10) .
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to predict thermal stability (e.g., decarboxylation above 150°C) .
  • Validation : Compare computational predictions with accelerated stability testing (40°C/75% RH for 6 months) .

Data Contradiction Analysis

Example Issue : Discrepancies in reported NMR shifts for similar compounds.
Resolution Strategy :

  • Standardization : Use internal references (e.g., TMS) and consistent solvent systems (e.g., CDCl₃ vs. DMSO-d₆) .
  • Collaborative verification : Cross-validate data with independent labs using identical instrumentation .

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